molecular formula C₁₇H₁₆N₆O₂ B560538 TLR7 激动剂-1 CAS No. 1642857-69-9

TLR7 激动剂-1

货号 B560538
CAS 编号: 1642857-69-9
分子量: 336.35
InChI 键: FVKOYFLAKSGBBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .

科学研究应用

  1. 抗病毒活性和癌症免疫疗法:TLR7/8 激动剂表现出有效的抗病毒活性,并可以调节抗肿瘤免疫反应。它们在局部应用中对治疗皮肤肿瘤有效,但由于免疫耐受问题,全身应用于癌症治疗的成功率较低。正在开发新的策略来克服这一限制并提高癌症免疫疗法的疗效 (Bourquin 等人,2011).

  2. 疫苗佐剂:TLR7 激动剂已被用作佐剂来增强疫苗免疫原性,产生更大的血清保护。它们激活抗原呈递细胞和诱导 Th1 免疫反应的能力使它们成为这一角色的有希望的候选者 (Novak 等人,2008).

  3. 治疗自身免疫性和炎症性疾病:TLR7/8 拮抗剂显示出治疗自身免疫性和炎症性疾病的潜力。传统上用作抗疟疾药的氯喹和羟氯喹等药物因其 TLR7/9 拮抗特性而被重新利用 (Sun 等人,2007).

  4. 增强先天性和适应性免疫反应:TLR7/8 激活可以抵抗入侵的病原体并增强免疫反应。然而,持续的信号传导可能导致免疫反应过度,这突出了优化药物安全、效率和特异性的重要性 (Huang 等人,2021).

  5. 克服全身治疗的 TLR 耐受性:正在探索规避全身应用中 TLR7 耐受性的策略。这包括设计治疗方案,其中重复的 TLR7 激动剂注射周期与无治疗间隔分开,这在临床前模型中显示出改善的结果 (Hotz 等人,2016).

安全和危害

TLR7-agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7-agonist-1

Citations

For This Compound
26
Citations
D Kaushik, S Dhingra, MT Patil, S Piplani… - Human Vaccines & …, 2020 - Taylor & Francis
Better adjuvants are needed for vaccines against seasonal influenza. TLR7 agonists are potent activators of innate immune responses and thereby may be promising adjuvants. Among …
Number of citations: 14 www.tandfonline.com
A Mukherjee, D Raychaudhuri, BP Sinha… - Journal of Medicinal …, 2020 - ACS Publications
… In summary, we have been able to define minimal structural requirements in a purine scaffold TLR7 agonist 1 and identify a singular “chemical switch” in the scaffold that could transform …
Number of citations: 18 pubs.acs.org
E Yoo, ACD Salyer, MJH Brush, Y Li… - Bioconjugate …, 2018 - ACS Publications
Immunogens carried in lymphatic fluid drain via afferent vessels into regional lymph nodes and facilitate the efficient induction of appropriate immune responses. The lymphatic system …
Number of citations: 24 pubs.acs.org
S Guzelj, M Weiss, B Slutter, R Frkanec… - Journal of medicinal …, 2022 - ACS Publications
… Chemical structures of the TLR7 agonist 1, the NOD2 agonist 2, and the conjugated NOD2/… acetic acid gave 7, which was hydrolyzed with sodium hydroxide to afford the TLR7 agonist 1. …
Number of citations: 6 pubs.acs.org
V Salvi, V Gianello, S Busatto, P Bergese, L Andreoli… - JCI insight, 2018 - ncbi.nlm.nih.gov
The excessive production of type I IFNs is a hallmark and a main pathogenic mechanism of many autoimmune diseases, including systemic lupus erythematosus (SLE). In these …
Number of citations: 98 www.ncbi.nlm.nih.gov
M Koupenova, HA Corkrey, O Vitseva, G Manni… - Nature …, 2019 - nature.com
Influenza infection increases the incidence of myocardial infarction but the reason is unknown. Platelets mediate vascular occlusion through thrombotic functions but are also …
Number of citations: 244 www.nature.com
S Caielli, S Athale, B Domic, E Murat… - Journal of Experimental …, 2016 - rupress.org
Autoantibodies against nucleic acids and excessive type I interferon (IFN) are hallmarks of human systemic lupus erythematosus (SLE). We previously reported that SLE neutrophils …
Number of citations: 383 rupress.org
S Grassin-Delyle, C Abrial, H Salvator… - Journal of innate …, 2020 - karger.com
Background: The Toll-like receptor (TLR) family is involved in the recognition of and response to microbial infections. These receptors are expressed in leukocytes. TLR stimulation …
Number of citations: 88 karger.com
C Liu, C Han, J Liu - Oncology Research Featuring Preclinical …, 2019 - ingentaconnect.com
Toll-like receptors (TLRs) are associated with tumor growth and immunosuppression, as well as apoptosis and immune system activation. TLRs can activate apoptosis and innate and …
Number of citations: 25 www.ingentaconnect.com
LB Dall, B Deleuran, LJ Østergaard, M Mardahl… - Lupus, 2022 - journals.sagepub.com
Aim Current treatment of Systemic Lupus Erythematosus (SLE) is suboptimal and causes broad immunosuppression. Therapeutic use of helminths or helminth products has been …
Number of citations: 6 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。